Cas no 1807200-33-4 ((2-Bromopyrimidin-4-yl)methanol)
(2-Bromopyrimidin-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-Bromopyrimidin-4-yl)methanol
- OCc1ccnc(Br)n1
- 2-Bromopyrimidine-4-methanol
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- Inchi: 1S/C5H5BrN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2
- InChI Key: KTXBMAOORFSWLD-UHFFFAOYSA-N
- SMILES: BrC1=NC=CC(CO)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 91
- XLogP3: 0.4
- Topological Polar Surface Area: 46
(2-Bromopyrimidin-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039002297-250mg |
2-Bromopyrimidine-4-methanol |
1807200-33-4 | 98% | 250mg |
$784.23 | 2022-03-31 | |
| Alichem | A039002297-500mg |
2-Bromopyrimidine-4-methanol |
1807200-33-4 | 98% | 500mg |
$1,141.99 | 2022-03-31 | |
| Alichem | A039002297-1g |
2-Bromopyrimidine-4-methanol |
1807200-33-4 | 98% | 1g |
$1,983.77 | 2022-03-31 | |
| eNovation Chemicals LLC | Y1110782-500mg |
(2-Bromopyrimidin-4-yl)methanol |
1807200-33-4 | 95% | 500mg |
$295 | 2024-05-25 | |
| eNovation Chemicals LLC | Y1110782-1g |
(2-Bromopyrimidin-4-yl)methanol |
1807200-33-4 | 95% | 1g |
$595 | 2024-05-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5370-1G |
(2-bromopyrimidin-4-yl)methanol |
1807200-33-4 | 95% | 1g |
¥3913.00 | 2023-05-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5370-100mg |
(2-bromopyrimidin-4-yl)methanol |
1807200-33-4 | 95% | 100mg |
¥1175.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5370-250mg |
(2-bromopyrimidin-4-yl)methanol |
1807200-33-4 | 95% | 250mg |
¥1564.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5370-500mg |
(2-bromopyrimidin-4-yl)methanol |
1807200-33-4 | 95% | 500mg |
¥2607.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5370-1g |
(2-bromopyrimidin-4-yl)methanol |
1807200-33-4 | 95% | 1g |
¥3914.0 | 2024-04-23 |
(2-Bromopyrimidin-4-yl)methanol Suppliers
(2-Bromopyrimidin-4-yl)methanol Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on (2-Bromopyrimidin-4-yl)methanol
Comprehensive Overview of (2-Bromopyrimidin-4-yl)methanol (CAS No. 1807200-33-4): Properties, Applications, and Industry Insights
(2-Bromopyrimidin-4-yl)methanol (CAS No. 1807200-33-4) is a specialized brominated pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its pyrimidine core and hydroxymethyl functional group, serves as a versatile building block in organic synthesis. Its unique structure enables applications in drug discovery, material science, and bioconjugation, aligning with current trends in small-molecule therapeutics and precision chemistry.
The molecular formula C5H5BrN2O and molecular weight of 189.01 g/mol make (2-Bromopyrimidin-4-yl)methanol a lightweight yet reactive intermediate. Researchers frequently explore its role in Suzuki-Miyaura cross-coupling reactions, a topic trending in AI-driven synthesis planning discussions. Its bromine substituent offers a handle for further functionalization, addressing the growing demand for modular synthesis approaches in high-throughput screening platforms.
Recent publications highlight the compound's utility in developing kinase inhibitors, a hot topic in cancer research and personalized medicine. The hydroxymethyl group facilitates conjugation with biomolecules or nanoparticles, answering frequent search queries about targeted drug delivery systems. Stability studies show optimal performance under anhydrous conditions, a crucial consideration for GMP manufacturing processes.
In material science, 1807200-33-4 contributes to organic electronic materials, addressing the surge in flexible electronics research. Its heterocyclic aromaticity enables π-stacking interactions, a property often searched in relation to organic semiconductors. The compound's melting point (128-132°C) and solubility profile (soluble in DMSO, methanol) make it compatible with automated flow chemistry setups.
Quality control protocols for (2-Bromopyrimidin-4-yl)methanol typically involve HPLC purity analysis (>98%) and NMR characterization, meeting stringent requirements for preclinical studies. Storage recommendations (-20°C under inert atmosphere) reflect best practices for air-sensitive compounds, a common concern in laboratory management forums. The compound's LD50 data and ecotoxicological profile support its safe handling in GLP environments.
Emerging applications include its use as a precursor for fluorescent probes, responding to growing interest in bioimaging techniques. Patent analyses reveal increasing incorporation into PROTAC molecules, a cutting-edge area in degrader technology. The cost-effectiveness of scaling up synthesis makes it attractive for contract manufacturing organizations (CMOs).
Regulatory status varies by region, with proper SDS documentation being essential for international shipping. The compound's chromatographic behavior has been optimized for preparative HPLC purification, a technique frequently searched by process chemists. Recent advances in microwave-assisted synthesis have improved yields for 1807200-33-4 derivatives.
Market analysis shows steady demand growth (CAGR 6.2% from 2022-2028) for such fine chemicals, driven by biopharma outsourcing trends. The compound's structure-activity relationships are actively studied using computational chemistry tools, merging with interests in AI-augmented drug design. Its crystallographic data supports molecular modeling efforts.
Environmental considerations include proper waste stream management of brominated byproducts, aligning with green chemistry initiatives. The scalability of its synthesis routes makes it viable for pilot plant production. Technical literature emphasizes its role in constructing DNA-encoded libraries, a rapidly expanding field in hit identification.
Future research directions may explore its potential in covalent inhibitor development and metal-organic frameworks (MOFs). The compound's regioselectivity in nucleophilic substitutions remains a focus area for methodology papers. With proper intellectual property strategies, (2-Bromopyrimidin-4-yl)methanol derivatives could yield novel therapeutic candidates in coming years.
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